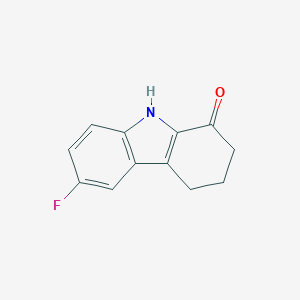

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

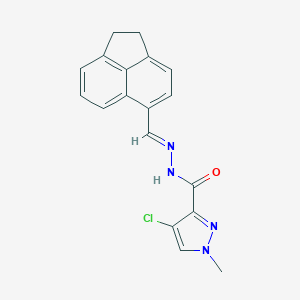

“6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a chemical compound with the molecular formula C12H12FN . It is a derivative of carbazole, a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .

Molecular Structure Analysis

The molecular structure of “6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one” consists of a carbazole backbone with a fluorine atom attached at the 6th position . The InChI code for this compound is1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.23 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique

Organic Chemistry Research

Summary of Application

2,3,4,9-tetrahydro-1H-carbazoles are used in organic chemistry research, particularly in the study of oxidation processes .

Methods of Application

The chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .

Results or Outcomes

The study found that the reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .

Anti-Cancer Drug Development

Summary of Application

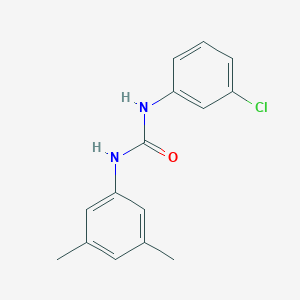

2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are structurally similar to 2,3,4,9-tetrahydro-1H-carbazoles, have been used in the development of novel anti-cancer agents .

Methods of Application

A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

Results or Outcomes

All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .

Fluorescent Material Development

Summary of Application

Fluorescent carbazole derivatives have been used in a variety of applications including possible photosensitive biological units, light emitting diodes, fluorescent markers in biology and photo-induced electron sensors .

Methods of Application

The specific methods of application for this use case were not detailed in the source.

Results or Outcomes

The specific results or outcomes for this use case were not detailed in the source.

Inhibition of CpxA Phosphatase

Specific Scientific Field

Microbiology and Biochemistry

Summary of Application

2,3,4,9-tetrahydro-1H-carbazol-1-amines, which are structurally similar to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, have been shown to inhibit the phosphatase activity of CpxA, a component of the bacterial two-component signal transduction system CpxRA .

Methods of Application

The study involved the design and synthesis of a series of novel 2,3,4,9-tetrahydro-1H-carbazol-1-amines, which were then tested for their ability to inhibit the phosphatase activity of CpxA .

Results or Outcomes

The study identified a new lead compound that showed a 30-fold improvement in CpxA phosphatase inhibition over the initial hit .

Antibacterial Agents

Specific Scientific Field

Pharmaceutical Chemistry

Summary of Application

6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline, a compound structurally similar to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, has been used as an intermediate in the production of antibacterial agents .

Results or Outcomes

Anti-Cancer Quinoline Derivatives

Summary of Application

6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline, a compound structurally similar to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, has been used as an intermediate in the production of anti-cancer quinoline derivatives .

Results or Outcomes

Photosensitive Biological Units

Specific Scientific Field

Biophysics and Bioengineering

Summary of Application

Fluorescent carbazole derivatives have been used in a variety of applications including possible photosensitive biological units .

Results or Outcomes

Light Emitting Diodes

Specific Scientific Field

Electronics and Optoelectronics

Summary of Application

Fluorescent carbazole derivatives have been used in the development of light emitting diodes .

Results or Outcomes

Fluorescent Markers in Biology

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of Application

Fluorescent carbazole derivatives have been used as fluorescent markers in biology .

Safety And Hazards

Orientations Futures

The future directions for the study and application of “6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one” and its derivatives could include further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by carbazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

Propriétés

IUPAC Name |

6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRCTKTUQDTGQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

CAS RN |

41734-98-9 |

Source

|

| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[2-(2-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B515493.png)

![N'-[1-(4-methoxyphenyl)propylidene]-3-methylbenzohydrazide](/img/structure/B515494.png)

![N-{3-nitrophenyl}-4-oxo-4-[2-(2-pyridinylmethylene)hydrazino]butanamide](/img/structure/B515501.png)

![3-[(E)-{2-[(pyridin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B515504.png)

![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl acetate](/img/structure/B515507.png)

![2-bromo-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B515508.png)

![N'-[1-(2-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B515509.png)

![(2E)-2-[5-bromo-2-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide](/img/structure/B515510.png)

![Ethyl 2-[(dichloroacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B515511.png)

![[2-(4-Chloro-2-cyanoanilino)-2-oxoethoxy]acetic acid](/img/structure/B515513.png)